An In-depth Technical Guide to the Basic Properties of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
An In-depth Technical Guide to the Basic Properties of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
Introduction: The Bispidine Scaffold and the Significance of the 9,9-Dimethyl Substitution
The 3,7-diazabicyclo[3.3.1]nonane framework, commonly referred to as bispidine, is a conformationally constrained bicyclic diamine that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its rigid structure provides a robust scaffold for the precise spatial orientation of functional groups, making it an invaluable building block in the design of ligands for a diverse array of biological targets.[1] Derivatives of the bispidine core are found in naturally occurring alkaloids such as sparteine and cytisine and have been developed as potent ligands for nicotinic acetylcholine receptors (nAChRs), opioid receptors, and as antiarrhythmic agents.[1]
This guide focuses on a specific derivative, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. The introduction of a gem-dimethyl group at the C9 position imparts distinct properties to the parent bispidine scaffold. This substitution can influence the conformational equilibrium of the bicyclic system, modulate the basicity of the distal nitrogen atoms, and enhance metabolic stability, a desirable trait in drug development. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The structural integrity of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is central to its chemical behavior. The bicyclic system is composed of two fused piperidine rings, with the gem-dimethyl group situated at the bridging carbon.
Caption: Chemical structure of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.
Table 1: Core Physicochemical Properties of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| CAS Number | 10564-26-8 | [2] |
| XLogP3 (Computed) | 0.6 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Basicity and pKa Considerations
A comprehensive study on the basicity of various 3,7-diazabicyclo[3.3.1]nonane derivatives in acetonitrile has shown that the electronic and steric effects of substituents significantly influence their pKa values.[3] The parent, unsubstituted bispidine is a strong base. The gem-dimethyl group at the C9 position is not expected to exert a strong direct electronic effect on the distant nitrogen atoms. However, it can influence the conformational preference of the bicyclic system, which in turn can affect the accessibility of the nitrogen lone pairs and their solvation, thereby subtly modulating the basicity. It is anticipated that the pKa values will be in the range of typical secondary aliphatic amines, likely between 9 and 11 in aqueous solution.
Synthesis and Purification: A Methodological Approach
The synthesis of the bispidine scaffold is classically achieved through a double Mannich reaction.[4] For 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, a plausible synthetic route would first involve the preparation of a 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one intermediate, followed by reduction of the keto group.
Caption: Proposed synthetic workflow for 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane.
Experimental Protocol: Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
Part 1: Synthesis of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-dimethyl-4-piperidone hydrochloride (1 equivalent), aqueous formaldehyde (37 wt. %, 2.5 equivalents), and a suitable solvent such as ethanol.
-
Addition of Amine: Slowly add an aqueous solution of ammonia (2.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. Basify the residue with a saturated solution of sodium hydroxide to a pH > 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Reduction of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1 equivalent) in a high-boiling solvent like diethylene glycol.
-
Reagent Addition: Add hydrazine hydrate (4-5 equivalents) and potassium hydroxide pellets (4-5 equivalents) to the solution.
-
Reaction: Heat the mixture to 180-200 °C and allow it to reflux for 4-6 hours. Water and excess hydrazine will distill off.
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over a suitable drying agent, filter, and remove the solvent under reduced pressure. The final product, 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, can be further purified by vacuum distillation or by crystallization of a suitable salt.
Spectroscopic Characterization
The structural elucidation of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons as a singlet, and complex multiplets for the methylene and bridgehead protons of the bicyclic system. The chemical shifts of the protons adjacent to the nitrogen atoms will be particularly informative.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two methyl carbons, the quaternary carbon at C9, and the methylene and methine carbons of the bispidine core. The chemical shifts will be influenced by the proximity to the nitrogen atoms.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.25 g/mol ).[2]
While specific spectral data for this compound is not widely published, data from related bispidine derivatives can provide a reference for expected chemical shifts. For instance, in a 3,7-disubstituted bicyclononan-9-one, the bridgehead protons (H-1 and H-5) appear around 1.54 ppm, while the methylene protons adjacent to the nitrogens are observed in the range of 2.07-3.89 ppm.[5]
Reactivity and Applications
The two secondary amine functionalities of 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane are the primary sites of its reactivity. They can undergo a variety of chemical transformations, including:
-
N-Alkylation and N-Arylation: The nitrogen atoms can be readily alkylated or arylated to introduce diverse substituents, which is a common strategy in the development of new drug candidates.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
-
Coordination Chemistry: The lone pairs on the nitrogen atoms make this compound an excellent bidentate ligand for a variety of metal ions. Bispidine-metal complexes have been explored for their catalytic and medicinal properties.[6]
The rigid bispidine scaffold is particularly valuable in drug design as it reduces the entropic penalty upon binding to a biological target. The 9,9-dimethyl substitution can further rigidify the structure and provide a handle for modulating lipophilicity and metabolic stability. Derivatives of the bispidine core have been investigated as orexin receptor antagonists for the treatment of sleep disorders and as ligands for nicotinic acetylcholine receptors for potential applications in neurological disorders.[1][7]
Conclusion
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a valuable synthetic building block with a unique combination of structural rigidity and chemical functionality. Its basic properties, governed by the two nitrogen atoms, and the conformational influence of the gem-dimethyl group make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its core properties to aid researchers in its effective application.
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